Cas no 338394-48-2 (7-Amino-6-(4-methoxyphenyl)pyrazolo1,5-apyrimidine-3-carbonitrile)
7-Amino-6-(4-methoxyphenyl)pyrazolo1,5-apyrimidine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 7-Amino-6-(4-methoxyphenyl)pyrazolo1,5-apyrimidine-3-carbonitrile
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- MDL: MFCD00138896
7-Amino-6-(4-methoxyphenyl)pyrazolo1,5-apyrimidine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A149150-25mg |
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
338394-48-2 | 25mg |
$ 230.00 | 2022-06-08 | ||
| TRC | A149150-50mg |
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
338394-48-2 | 50mg |
$ 380.00 | 2022-06-08 | ||
| abcr | AB299509-500 mg |
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 90%; . |
338394-48-2 | 90% | 500 mg |
€678.60 | 2023-07-20 | |
| abcr | AB299509-1 g |
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 90%; . |
338394-48-2 | 90% | 1 g |
€1,312.80 | 2023-07-20 | |
| abcr | AB299509-500mg |
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 90%; . |
338394-48-2 | 90% | 500mg |
€678.60 | 2025-02-17 | |
| abcr | AB299509-1g |
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 90%; . |
338394-48-2 | 90% | 1g |
€1312.80 | 2025-02-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00884696-1g |
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
338394-48-2 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
| Ambeed | A900257-1g |
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
338394-48-2 | 90% | 1g |
$611.0 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403477-1g |
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
338394-48-2 | 90% | 1g |
¥6289.00 | 2024-05-18 | |
| A2B Chem LLC | AI83337-1mg |
7-amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
338394-48-2 | >90% | 1mg |
$201.00 | 2024-04-20 |
7-Amino-6-(4-methoxyphenyl)pyrazolo1,5-apyrimidine-3-carbonitrile Suppliers
7-Amino-6-(4-methoxyphenyl)pyrazolo1,5-apyrimidine-3-carbonitrile Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 7-Amino-6-(4-methoxyphenyl)pyrazolo1,5-apyrimidine-3-carbonitrile
Introduction to 7-Amino-6-(4-methoxyphenyl)pyrazolo1,5-apyrimidine-3-carbonitrile (CAS No. 338394-48-2)
7-Amino-6-(4-methoxyphenyl)pyrazolo1,5-apyrimidine-3-carbonitrile is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 338394-48-2, belongs to the pyrazoloapyrimidine class of molecules, which are known for their broad spectrum of biological activities. The structural framework of this molecule incorporates multiple functional groups, including an amino group, a methoxyphenyl moiety, and a nitrile group, which contribute to its unique chemical properties and potential biological functions.
The 7-amino substituent at the 7-position of the pyrazoloapyrimidine core is particularly noteworthy, as it serves as a common pharmacophore in the design of bioactive molecules. This group not only enhances the solubility of the compound but also participates in hydrogen bonding interactions, which are crucial for binding to biological targets. The 6-(4-methoxyphenyl) part of the molecule introduces a phenolic ring with a methoxy group at the para position, which can influence the electronic properties and metabolic stability of the compound. Additionally, the 3-carbonitrile group adds a polar and electronegative moiety that can further modulate the interactions with biological receptors.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazoloapyrimidine scaffolds. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. The 7-Amino-6-(4-methoxyphenyl)pyrazolo1,5-apyrimidine-3-carbonitrile (CAS No. 338394-48-2) has been extensively studied for its potential as an inhibitor of key enzymes involved in cancer cell proliferation and survival. Preclinical studies have demonstrated that this compound can selectively target specific pathways that are dysregulated in tumor cells, leading to significant antitumor effects.
One of the most compelling aspects of this compound is its ability to interact with proteins involved in cell signaling pathways. For instance, research has indicated that it can bind to and inhibit kinases such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins. These kinases play critical roles in regulating immune responses and cell growth, making them attractive targets for therapeutic intervention. The 7-amino group and the 4-methoxyphenyl moiety are particularly important for recognizing these targets, as they provide the necessary spatial orientation and chemical functionality for optimal binding.
The 3-carbonitrile group in the molecule also contributes to its biological activity by enhancing its interaction with biological targets through dipole-dipole interactions and hydrogen bonding. This group is known to improve metabolic stability, which is a crucial factor for drug candidates that need to withstand biotransformation processes in vivo. Additionally, the methoxy group on the phenyl ring can influence the electronic distribution of the molecule, thereby affecting its binding affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like 7-Amino-6-(4-methoxyphenyl)pyrazolo1,5-apyrimidine-3-carbonitrile (CAS No. 338394-48-2) with high precision. These studies have revealed that the compound can adopt multiple conformations upon binding to its target proteins, which may contribute to its broad-spectrum activity. By leveraging molecular dynamics simulations and virtual screening techniques, scientists have been able to identify key residues on the target proteins that interact with this compound, providing valuable insights for structure-based drug design.
The synthesis of 7-Amino-6-(4-methoxyphenyl)pyrazolo1,5-apyrimidine-3-carbonitrile (CAS No. 338394-48-2) involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriately substituted pyrazolones and amidine derivatives, followed by functional group transformations such as nitrile formation and methoxylation. Advances in synthetic methodologies have allowed for more efficient and scalable production of this compound, making it more accessible for further preclinical and clinical investigations.
In conclusion,7-Amino-6-(4-methoxyphenyl)pyrazolo1,5-apyrimidine-3-carbonitrile (CAS No. 338394-48-2) represents a promising lead compound in pharmaceutical research due to its unique structural features and potential biological activities. Its ability to interact with key signaling pathways involved in cancer and inflammation makes it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound,7-Amino-6-(4-methoxyphenyl)pyrazolo1,5-apyrimidine-3-carbonitrile is poised to play a significant role in advancing our understanding of disease mechanisms and developing effective treatments.
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